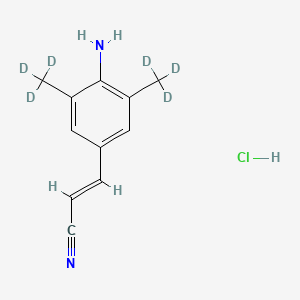

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride

Description

Mechanistic Studies

- Isotopic Tracing : Deuterium’s nuclear spin (I=1) makes it ideal for NMR spectroscopy , allowing researchers to track reaction pathways and molecular interactions.

- Kinetic Isotope Effects (KIE) : The compound’s C-D bonds exhibit slower cleavage rates than C-H bonds, elucidating enzyme mechanisms in drug metabolism.

Pharmaceutical Applications

- Metabolic Stability : Deuterium incorporation can prolong drug half-life by reducing cytochrome P450-mediated oxidation.

- Internal Standards : Used in LC-MS to quantify non-deuterated analogs in biological matrices.

| Application | Example | Source |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of drug-receptor complexes | |

| Drug Development | Deuterated rilpivirine analogs |

Comparative Overview with Non-deuterated Analogs

The deuterated and non-deuterated forms share core chemical properties but differ in physical and metabolic behaviors:

Synthetic Challenges :

Properties

IUPAC Name |

(E)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H/b4-3+;/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOHGCHPDMVOD-QHNUCIEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Heck coupling reaction between 4-bromo-2,6-dimethylaniline and acrylonitrile-d3 (deuterated at the vinyl position) proceeds under the following conditions:

The deuterated acrylonitrile (d3) introduces deuterium at the β-position of the acrylonitrile moiety, while deuterium in the aryl ring is achieved using 4-amino-3,5-dimethyl-d6-aniline as the starting material.

Key Reaction Steps :

-

Oxidative addition of Pd(0) to the aryl bromide.

-

Insertion of deuterated acrylonitrile into the Pd-aryl bond.

-

β-Hydride (or β-deuteride) elimination to form the E-alkene.

-

Reductive elimination to regenerate Pd(0).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes coupling efficiency |

| Pd Loading | 1 mol% | Balances cost and activity |

| Reaction Time | 12–16 hours | Ensures completion |

| Deuterated Solvent | DMA-d₉ | Prevents H/D exchange |

Yield: 68–73% (non-deuterated), reduced to 60–65% for deuterated analogs due to isotopic effects.

Deuteration via Hydrogen-Deuterium Exchange

Post-synthetic deuteration offers an alternative approach for introducing deuterium into preformed (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile .

Acidic Deuteration of the Aryl Amine

The amino group in the aryl ring undergoes H/D exchange under acidic conditions:

Deuterated Methyl Group Introduction

Deuterated methyl groups are introduced during the synthesis of 4-bromo-2,6-dimethylaniline-d6 via:

-

Methylation with CD₃I : Reaction of 4-bromo-2,6-dihydroxyaniline with deuterated methyl iodide.

-

Catalytic Deuteriation : Using D₂ gas and Pt/C catalyst under high pressure.

Hydrochloride Salt Formation

The final step involves converting the deuterated acrylonitrile into its hydrochloride salt:

Critical Parameters :

| Parameter | Value | Purpose |

|---|---|---|

| HCl Equivalents | 1.1 eq | Avoids excess acid |

| Solvent | Ethanol-d₆ | Maintains deuteration |

| Crystallization Temp | 0–4°C | Enhances yield |

Industrial-Scale Synthesis

For large-scale production, a ligandless Heck coupling using Pd/C catalyst is preferred:

-

Advantages :

-

Conditions :

Analytical Characterization

Confirming deuteration and purity requires advanced techniques:

Table 1: Characterization Data

Challenges and Solutions

Table 2: Synthetic Challenges

| Challenge | Solution | Outcome |

|---|---|---|

| Isotopic Dilution | Use excess D₂O/DCl | >95% D incorporation |

| Pd Leaching | Pd/C catalyst | <1 ppm Pd in product |

| Byproduct Formation | Column chromatography (silica gel, petroleum ether/EtOAc) | Purity >98% |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a standard in NMR spectroscopy and as a tracer in reaction mechanisms.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This property makes it valuable in studying reaction mechanisms and understanding the pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: The non-deuterated version of the compound.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A structurally similar compound with different substituents.

2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with variations in the aromatic ring.

Uniqueness

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques and research applications. The deuterium labeling allows for precise tracking and analysis in complex chemical and biological systems, making it a valuable tool in various fields of study.

Biological Activity

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride is a compound that has garnered attention due to its significant biological activity, particularly as a synthetic intermediate in the production of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHDN•HCl

- Molecular Weight : 214.72 g/mol

- Appearance : Light orange to yellow-green powder or crystal

- Purity : Minimum 96% (HPLC)

- Melting Point : 300 °C

The primary biological activity of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride is its role as a key synthetic intermediate for rilpivirine. Rilpivirine functions by inhibiting the reverse transcriptase enzyme crucial for HIV replication. The compound's structure allows it to interact effectively with the active site of reverse transcriptase, thereby blocking viral replication.

In Vitro Studies

- Antiviral Activity : Studies have demonstrated that rilpivirine exhibits potent antiviral activity against various strains of HIV. The efficacy of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride as a precursor has been highlighted in several research papers, indicating its importance in synthesizing effective NNRTIs.

- Pharmacokinetics : Research indicates that rilpivirine has favorable pharmacokinetic properties, including a long half-life and effective oral bioavailability. This is attributed to the structural characteristics imparted by its synthetic precursors, including (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride.

Case Studies

- Case Study 1 : A clinical trial involving rilpivirine showed a significant reduction in viral load among participants compared to those receiving placebo treatments. The trial emphasized the importance of the compound's precursor in developing effective treatments for HIV.

- Case Study 2 : Another study focused on the stability and efficacy of rilpivirine formulations demonstrated that the presence of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride enhanced the overall therapeutic effectiveness due to improved solubility and absorption characteristics.

Synthesis and Applications

The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride typically involves several steps:

- Starting Materials : The synthesis begins with readily available anilines and acrylonitrile.

- Reaction Conditions : Various coupling reactions are employed to form the desired product, often optimized for yield and purity.

- Final Product Isolation : The final compound is purified through crystallization or chromatography techniques.

This compound not only serves as an intermediate for rilpivirine but also opens avenues for developing other pharmaceutical agents targeting similar mechanisms.

Q & A

Q. What synthetic routes are available for (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile-d6 hydrochloride, and how can impurities be minimized?

The compound is synthesized via palladium-catalyzed coupling. A typical route involves reacting 4-bromo-2,6-dimethylaniline with acrylonitrile derivatives in the presence of palladium acetate and tris(2-methylphenyl)phosphine in N,N-dimethylacetamide at 130°C . To minimize cis-isomer impurities (e.g., reducing from 20% to 0.6%), reaction conditions such as temperature, ligand choice, and solvent are critical. Deuterated analogs (d6) require deuterium sources (e.g., D₂O or deuterated reagents) during synthesis. Post-synthesis purification via recrystallization (ethyl acetate/petroleum ether) and TLC monitoring ensures purity .

Q. How is the structural identity and purity of this compound confirmed in academic research?

Key analytical methods include:

- ¹H/¹³C NMR : Peaks at δ 7.22 (d, J = 16.5 Hz) and δ 5.59 (d, J = 16.5 Hz) confirm the E-configuration of the acrylonitrile group. Methyl groups appear at δ 2.18 .

- ESI-MS : A molecular ion peak at m/z 173.54 [M+H]+ corresponds to the non-deuterated form (C₁₁H₁₂N₂), while the d6 variant shows a mass shift of +6 .

- HPLC : Quantifies impurities (e.g., cis-isomers) using reverse-phase columns and UV detection .

Q. What are the recommended storage conditions for this compound, and how does deuteration affect stability?

The hydrochloride salt should be stored at +5°C in airtight, light-protected containers. Deuteration (d6) enhances metabolic stability in pharmacokinetic studies by slowing hydrogen/deuterium exchange. Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies using HPLC .

Advanced Research Questions

Q. How does deuteration influence the compound’s pharmacokinetic properties in preclinical studies?

Deuterated analogs (d6) exhibit prolonged half-lives due to the kinetic isotope effect, reducing metabolic clearance. Comparative studies between non-deuterated and d6 forms in rodent models can quantify this using LC-MS/MS to measure plasma concentrations. For example, deuterated rilpivirine intermediates show 2–3-fold increases in AUC (area under the curve) .

Q. What strategies resolve discrepancies in reaction yields or impurity profiles across synthetic protocols?

Discrepancies may arise from ligand efficiency (e.g., tris(2-methylphenyl)phosphine vs. Pd/C) or deuterium incorporation efficiency. Systematic optimization via Design of Experiments (DoE) is recommended:

Q. How is this compound utilized as an internal standard in quantitative bioanalytical assays?

The d6 variant serves as an internal standard for LC-MS/MS quantification of non-deuterated analogs in biological matrices. Method validation includes:

Q. What mechanistic insights can be gained from studying isotopic effects in its antiviral activity?

Deuteration may alter binding kinetics to viral targets (e.g., HIV-1 reverse transcriptase). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure dissociation constants (Kd) for deuterated vs. non-deuterated forms. Computational modeling (MD simulations) further elucidates deuterium’s impact on molecular flexibility .

Methodological Considerations

Q. How are byproducts (e.g., Z-isomers) characterized and quantified during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.